6-oxo-1H-pyrimidine-5-sulfonyl chloride
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Overview
Description
6-oxo-1H-pyrimidine-5-sulfonyl chloride is a heterocyclic compound that contains a pyrimidine ring with a sulfonyl chloride group at the 5-position and an oxo group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1H-pyrimidine-5-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pyrimidine ring. One common method is the reaction of 6-oxo-1H-pyrimidine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
6-oxo-1H-pyrimidine+ClSO3H→6-oxo-1H-pyrimidine-5-sulfonyl chloride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-1H-pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxo group at the 6-position can participate in redox reactions, although these are less common compared to nucleophilic substitution.
Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
6-oxo-1H-pyrimidine-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have shown potential as anti-inflammatory, antibacterial, and anticancer agents.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-oxo-1H-pyrimidine-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1H-pyrimidine-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
6-chloro-1H-pyrimidine-5-sulfonyl chloride: Contains a chlorine atom at the 6-position instead of an oxo group.
5-sulfonyl-1H-pyrimidine-2,4-dione: Contains additional oxo groups at the 2 and 4 positions.
Uniqueness
6-oxo-1H-pyrimidine-5-sulfonyl chloride is unique due to the presence of both an oxo group and a sulfonyl chloride group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
CAS No. |
1211581-63-3 |
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Molecular Formula |
C4H3ClN2O3S |
Molecular Weight |
194.60 g/mol |
IUPAC Name |
6-oxo-1H-pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClN2O3S/c5-11(9,10)3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |
InChI Key |
ZIQHCWGTKQAUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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